1-(4-Butoxy-3,5-difluorophenyl)ethanol

Description

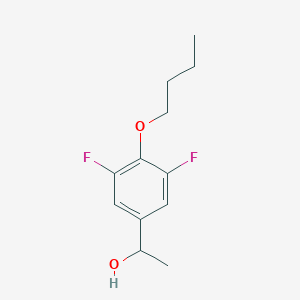

1-(4-Butoxy-3,5-difluorophenyl)ethanol is a fluorinated aromatic alcohol characterized by a benzene ring substituted with a butoxy group (–O–C₄H₉) at the para position (C4) and fluorine atoms at the meta positions (C3 and C5). The ethanol (–CH₂CH₂OH) moiety is attached to the aromatic ring, conferring both hydrophilic and lipophilic properties.

Properties

IUPAC Name |

1-(4-butoxy-3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-3-4-5-16-12-10(13)6-9(8(2)15)7-11(12)14/h6-8,15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUXNQZYDLZVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3,5-difluorophenyl)ethanol typically involves the reaction of 4-butoxy-3,5-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3,5-difluorophenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: 4-Butoxy-3,5-difluorobenzaldehyde or 4-Butoxy-3,5-difluorobenzoic acid.

Reduction: 1-(4-Butoxy-3,5-difluorophenyl)ethane.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(4-Butoxy-3,5-difluorophenyl)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3,5-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

Positional Isomers

- 1-(2-n-Butoxy-3,5-difluorophenyl)ethanol (): Differs in the position of the butoxy group (ortho vs. para). This positional isomer may exhibit altered electronic effects and steric hindrance, impacting reactivity and solubility.

Functional Group Variations

- 1-(4-Butoxy-3,5-difluorophenyl)propan-1-one (): Replaces the ethanol group with a ketone (–CO–CH₂CH₃). Molecular Weight: 242.26 g/mol. Impact: The ketone group increases electrophilicity, making it more reactive in condensation or nucleophilic addition reactions.

- 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one (): Ethoxy (–O–C₂H₅) instead of butoxy. Molecular Weight: 214.21 g/mol.

Halogen-Substituted Analogs

- 1-(4-Bromo-3,5-difluorophenyl)ethanone (): Bromine replaces the butoxy group.

Table 1: Comparative Properties

Biological Activity

1-(4-Butoxy-3,5-difluorophenyl)ethanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical formula:

- Molecular Formula : C12H14F2O2

- Molecular Weight : 232.24 g/mol

The structure includes a difluorophenyl group and a butoxy substituent, which may influence its biological activity by modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may act as an electrophile, engaging with nucleophilic sites in proteins, which can lead to modulation of enzymatic activity and cellular processes. While specific target interactions are still under investigation, preliminary studies suggest potential roles in:

- Enzyme inhibition : Modulating the activity of key metabolic enzymes.

- Receptor interaction : Potentially acting on G-protein coupled receptors (GPCRs) or other signaling pathways.

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using assays such as DPPH radical scavenging, CUPRAC, and FRAP. These studies suggest that the presence of fluorine atoms and alkoxy groups can enhance the ability to neutralize free radicals.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities associated with fluorinated phenolic compounds:

-

Antimicrobial Studies : Research has shown that compounds similar to this compound exhibit strong antimicrobial properties against a range of bacteria. For example:

- Enterococcus faecium and Bacillus subtilis showed susceptibility to derivatives with similar structures.

- The compound's structural characteristics contribute to its efficacy against biofilms formed by these bacteria.

- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profiles is crucial for assessing therapeutic potential. Studies indicate that modifications in alkyl chain length and fluorination can significantly alter absorption and metabolism in vivo.

- Therapeutic Applications : Ongoing research aims to explore the therapeutic applications of this compound in treating infections caused by resistant strains and possibly in cancer therapy due to its ability to modulate cell signaling pathways.

Comparative Analysis Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 232.24 g/mol | Varies (typically 200-300 g/mol) |

| Antimicrobial Activity | Potentially effective | MIC values as low as 0.0338 mg/mL |

| Antioxidant Activity | Under investigation | EC50 values around 11.745 mg/mL |

| Mechanism of Action | Electrophilic interactions | Enzyme modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.